molecular formula C19H22O7 B606832 CU-Cpt22

CU-Cpt22

Cat. No.: B606832
M. Wt: 362.4 g/mol
InChI Key: UBQFTTUFRSSOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

CU-Cpt22 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

CU-Cpt22 shows potential in the treatment of type 2 diabetes mellitus associated neuropathic pain by repolarizing pro-inflammatory macrophages . It has been found to suppress inflammation and induce M2 macrophages in sciatic nerve from T2DM mice, and ameliorate the paw withdrawal threshold in T2DM mice .

Biochemical Analysis

Biochemical Properties

CU-Cpt22 plays a significant role in biochemical reactions by inhibiting the activation of TLR1/2. It competes with Pam3CSK4 for binding to TLR1/2 with a Ki value of 0.41 µM . This inhibition prevents the downstream signaling that would typically result from TLR1/2 activation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β . This compound has been shown to be highly selective for TLR1/2 and does not significantly affect other toll-like receptors .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In macrophages, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . This compound has been shown to repolarize macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype . Additionally, this compound does not exhibit significant cytotoxicity at concentrations up to 100 µM in RAW 264.7 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TLR1/2 complex, thereby blocking the binding of Pam3CSK4 . This inhibition prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines . By inhibiting TLR1/2 activation, this compound effectively reduces the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time. The compound has a long shelf life when stored at -20°C and remains effective in inhibiting TLR1/2 activation over extended periods . In vitro studies have shown that this compound maintains its inhibitory effects on TLR1/2 signaling without significant degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits TLR1/2 activation and reduces inflammation without causing significant adverse effects . At higher doses, there may be potential for toxicity, although specific toxic effects have not been extensively documented .

Metabolic Pathways

This compound is involved in metabolic pathways related to the immune response. It interacts with enzymes and cofactors involved in the TLR1/2 signaling pathway, thereby modulating the production of pro-inflammatory cytokines . The compound’s effects on metabolic flux and metabolite levels are primarily related to its inhibition of TLR1/2 activation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit TLR1/2 activation. It interacts with transporters and binding proteins that facilitate its localization to the TLR1/2 complex . This targeted distribution ensures that this compound can exert its inhibitory effects efficiently .

Subcellular Localization

This compound is localized to specific subcellular compartments where it can interact with the TLR1/2 complex. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the appropriate cellular compartments . The compound’s activity and function are closely tied to its subcellular localization, ensuring effective inhibition of TLR1/2 activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cu-CPT22 is synthesized through a series of chemical reactions involving the formation of a benzocycloheptene core structure. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Properties

IUPAC Name

hexyl 3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQFTTUFRSSOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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